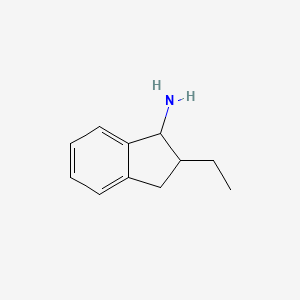

2-Ethyl-2,3-dihydro-1H-inden-1-amine

描述

Historical Context of Indane and Aminoindane Derivatives in Synthetic Chemistry

The indane scaffold, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, has long been recognized as a "privileged structure" in medicinal chemistry. nih.gov Its rigid framework provides a versatile platform for the development of a wide array of therapeutic agents. nih.gov The exploration of indane derivatives can be traced back to early investigations into their biological activities, which include roles as muscle relaxants, sedatives, and analgesics. nih.gov Over the years, the indane core has been successfully incorporated into several commercial drugs, such as the HIV protease inhibitor Indinavir and the Alzheimer's disease medication Donepezil, underscoring its therapeutic importance. nih.govnih.gov

The introduction of an amino group to the indane structure gave rise to the class of compounds known as aminoindanes, which have a rich history in pharmacological research. nih.gov Initially synthesized for potential medical applications, including as anti-Parkinsonian drugs, their structural similarity to phenethylamines prompted investigations into their bronchodilatory effects. nih.govresearchgate.net Research in the 1970s highlighted their significant bronchodilating and analgesic properties. researchgate.net In subsequent decades, particularly the 1990s, medicinal chemists synthesized various cyclic analogs of psychoactive compounds containing the 2-aminoindane (2-AI) structure. nih.gov This research has led to a deeper understanding of how modifications to the aminoindane skeleton influence biological activity, with factors such as the position and type of substituent on the amine group being critical determinants of their effects. researchgate.net

Structural Significance and Research Interest of the 2-Ethyl-2,3-dihydro-1H-inden-1-amine Moiety

The compound this compound is a specific derivative within the broader aminoindane class. Its structure is characterized by the foundational 2,3-dihydro-1H-inden-1-amine core, with an ethyl group attached at the second position of the cyclopentane ring. While specific research on this particular molecule is not extensively detailed in publicly available literature, its structural features and the activities of closely related analogs provide a basis for its scientific interest.

The structural significance of this compound lies in the combination of the rigid indane framework and the stereochemical complexity introduced by the substituents. The indane nucleus itself offers a constrained conformational arrangement, which can be advantageous for specific receptor binding. The presence of the primary amine at the first position and the ethyl group at the second position creates two chiral centers, leading to the possibility of four stereoisomers. This stereoisomerism is a critical aspect of its research interest, as different isomers can exhibit distinct pharmacological profiles.

The research interest in molecules of this class is largely driven by their potential interactions with biological targets, particularly monoamine transporters. nih.gov Structure-activity relationship (SAR) studies on 2-aminoindane derivatives have shown that substitutions on the indane ring system can modulate their potency and selectivity for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. nih.gov For instance, ring substitutions have been shown to increase potency at SERT while reducing it at DAT and NET. nih.gov

Furthermore, the broader class of aminoindane derivatives has been investigated for a range of potential therapeutic applications, including antibacterial and anti-Parkinsonian activities. nih.govresearchgate.net The design of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B (MAO-B) inhibitors, based on the structure of the anti-Parkinsonian drug rasagiline, highlights the ongoing interest in this scaffold for neurodegenerative diseases. nih.gov While direct biological data for this compound is scarce, its structural analogy to these researched compounds suggests its potential as a tool compound in exploring the SAR of this chemical class.

Structure

3D Structure

属性

CAS 编号 |

61957-51-5 |

|---|---|

分子式 |

C11H15N |

分子量 |

161.24 g/mol |

IUPAC 名称 |

2-ethyl-2,3-dihydro-1H-inden-1-amine |

InChI |

InChI=1S/C11H15N/c1-2-8-7-9-5-3-4-6-10(9)11(8)12/h3-6,8,11H,2,7,12H2,1H3 |

InChI 键 |

VPQGUXSIKAZLQW-UHFFFAOYSA-N |

规范 SMILES |

CCC1CC2=CC=CC=C2C1N |

产品来源 |

United States |

Spectroscopic and Advanced Analytical Characterization of 2 Ethyl 2,3 Dihydro 1h Inden 1 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-Ethyl-2,3-dihydro-1H-inden-1-amine. Analysis of ¹H and ¹³C NMR spectra would confirm the connectivity of atoms and the stereochemical relationship between substituents on the five-membered ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the five-membered ring, the primary amine, and the ethyl group. The aromatic region would likely display a complex multiplet pattern between 7.1 and 7.4 ppm, corresponding to the four protons on the benzene (B151609) ring. The protons on the chiral centers, C1 and C2, would be diastereotopic, leading to complex splitting patterns. The proton at C1 (methine, adjacent to the amine) would likely appear as a doublet of doublets. The amine protons (-NH₂) typically appear as a broad singlet, though its chemical shift can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of non-equivalent carbon atoms. For this compound, 11 distinct signals are expected, corresponding to its molecular formula C₁₁H₁₅N. The aromatic region would show four signals (two for the substituted carbons and two for the CH carbons). The aliphatic region would contain signals for the methine carbon attached to the nitrogen (C1), the substituted carbon bearing the ethyl group (C2), the methylene (B1212753) carbon of the indane ring (C3), and the two carbons of the ethyl group. Data from the precursor 2-ethyl-1-indanone (B1366218) can help predict the shifts for the ethyl-substituted cyclopentane (B165970) portion of the molecule. utah.edu

Table 1: Predicted ¹H NMR Spectral Data for this compound Data is predicted based on analogous compounds.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ethyl -CH₃ | ~0.9 - 1.1 | Triplet (t) |

| Amine -NH₂ | ~1.5 - 3.0 (variable) | Broad Singlet (br s) |

| Ethyl -CH₂ | ~1.4 - 1.7 | Multiplet (m) |

| Indane C2-H | ~2.0 - 2.3 | Multiplet (m) |

| Indane C3-Hₐ | ~2.7 - 2.9 | Doublet of Doublets (dd) |

| Indane C3-Hₑ | ~3.0 - 3.2 | Doublet of Doublets (dd) |

| Indane C1-H | ~4.2 - 4.4 | Doublet (d) or Doublet of Doublets (dd) |

| Aromatic Ar-H | ~7.1 - 7.4 | Multiplet (m) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Data is predicted based on analogous compounds.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | ~11 - 13 |

| Ethyl -CH₂ | ~25 - 28 |

| Indane C3 | ~30 - 33 |

| Indane C2 | ~45 - 48 |

| Indane C1 | ~60 - 63 |

| Aromatic CH (x2) | ~124 - 128 |

| Aromatic Quaternary C (x2) | ~142 - 146 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₅N), the exact mass would be calculated and confirmed using high-resolution mass spectrometry (HRMS). The nominal molecular weight is 161.25 g/mol .

The fragmentation pattern in electron ionization (EI) mass spectrometry would provide key structural information. The molecular ion peak ([M]⁺) would be observed at m/z = 161. A primary fragmentation pathway for amines is the α-cleavage, which for this compound would involve the loss of the C2-substituent group containing the ethyl moiety, or cleavage within the five-membered ring. Another characteristic fragmentation would be the loss of an ethyl radical (•CH₂CH₃, 29 Da), leading to a significant fragment ion at m/z = 132. Analysis of the fragmentation of the related hydrocarbon, 2-ethyl-2,3-dihydro-1H-indene, shows a base peak corresponding to the loss of the ethyl group, a pattern also anticipated for the target amine. nist.gov

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment | Notes |

| 161 | [C₁₁H₁₅N]⁺ | Molecular Ion (M⁺) |

| 144 | [M - NH₃]⁺ | Loss of ammonia |

| 132 | [M - C₂H₅]⁺ | Loss of ethyl radical, likely a major fragment |

| 117 | [C₉H₉]⁺ | Indenyl cation, from further fragmentation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The spectrum of this compound would be characterized by the presence of a primary amine and an aromatic ring.

N-H Stretching: Primary amines typically show two medium-intensity absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

N-H Bending: A scissoring vibration for the -NH₂ group is expected to appear in the range of 1590-1650 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches for the indane and ethyl groups would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule. The primary chromophore in this compound is the benzene ring fused to the indane system. It would be expected to exhibit absorption bands characteristic of a substituted benzene ring, typically a strong absorption band (E-band) around 210-220 nm and a weaker, fine-structured band (B-band) around 260-270 nm. The amine auxochrome would likely cause a slight red shift (bathochromic shift) of these absorptions compared to the unsubstituted indane.

Chromatographic Methods for Purity Assessment and Enantioseparation (e.g., HPLC-PDA)

High-Performance Liquid Chromatography (HPLC) coupled with a Photo Diode Array (PDA) detector is a standard method for assessing the purity of synthesized compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with an additive like trifluoroacetic acid or formic acid), would effectively separate the target compound from impurities. The PDA detector would provide UV spectra of all eluting peaks, confirming their identity and homogeneity.

Furthermore, this compound possesses two chiral centers (at C1 and C2), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). Chiral HPLC is essential for the separation and quantification of these enantiomers. This is typically achieved using a chiral stationary phase (CSP), such as one based on derivatized cellulose (B213188) or amylose, under normal-phase or reversed-phase conditions. The development of such an enantioselective method would be crucial for controlling the stereochemical outcome of a synthesis.

Elemental Analysis for Compound Composition Verification

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, serving as a fundamental check of its empirical and molecular formula. For this compound, with the molecular formula C₁₁H₁₅N, the theoretical elemental composition can be calculated precisely. Experimental values obtained from a CHN analyzer must fall within a narrow margin of error (typically ±0.4%) of the theoretical values to confirm the purity and identity of the compound.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | % Composition |

| Carbon | C | 12.01 | 81.93% |

| Hydrogen | H | 1.008 | 9.38% |

| Nitrogen | N | 14.01 | 8.69% |

| Total | 161.25 | 100.00% |

Structure Activity Relationship Sar Studies of 2 Ethyl 2,3 Dihydro 1h Inden 1 Amine Derivatives

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological activity and selectivity of aminoindan derivatives are significantly influenced by substitutions on both the aromatic ring and the amino group. While direct data on C2-alkylation is scarce, general principles derived from related analogs can be extrapolated.

Aromatic Ring Modifications:

Substitutions on the benzene (B151609) ring of the 2-aminoindan (B1194107) skeleton have been shown to dramatically alter the potency and selectivity of these compounds for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). For instance, the unsubstituted parent compound, 2-aminoindan (2-AI), acts as a selective substrate for NET and DAT. nih.gov However, the introduction of substituents on the aromatic ring can shift this selectivity. For example, ring substitution generally increases potency at SERT while decreasing it at DAT and NET. nih.govnih.gov

Specifically, a 5-methoxy substitution (5-MeO-AI) introduces some selectivity for SERT, while a 5,6-methylenedioxy bridge (MDAI) results in a compound that is moderately selective for SERT and NET, with significantly weaker effects on DAT. nih.govnih.gov The addition of a 6-methyl group to the 5-methoxy analog, creating 5-methoxy-6-methyl-2-aminoindan (MMAI), leads to a highly selective SERT agent with over 100-fold lower potency at NET and DAT. nih.govnih.gov These findings highlight the critical role of the substitution pattern on the aromatic ring in determining the transporter selectivity profile.

N-Alkylation:

Modification of the amino group, such as N-alkylation, also plays a crucial role in the pharmacological activity of aminoindan derivatives. Generally, increasing the length of the N-alkyl substituent on related amphetamine analogs tends to reduce potency at monoamine transporters and can diminish or eliminate substrate activity, particularly at DAT and NET. This suggests that while a primary amine might be optimal for potent transporter interaction, N-alkylation could be a strategy to modulate activity and potentially reduce abuse liability.

C2-Position Alkylation:

| Compound | DAT Efflux EC50 (nM) | NET Efflux EC50 (nM) | SERT Efflux EC50 (nM) | Selectivity Profile |

|---|---|---|---|---|

| 2-Aminoindan (2-AI) | 439 | 86 | >10,000 | NET/DAT selective |

| 5,6-Methylenedioxy-2-aminoindan (MDAI) | 2160 | 215 | 196 | SERT/NET > DAT |

| 5-Methoxy-2-aminoindan (5-MeO-AI) | 4150 | 1230 | 205 | SERT selective |

| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | >10,000 | >10,000 | 98 | Highly SERT selective |

Influence of Stereochemistry on Receptor Binding and Enzyme Inhibition Profiles

Stereochemistry is a critical determinant of the biological activity of aminoindan derivatives, profoundly influencing their interaction with protein targets. The introduction of an ethyl group at the C2 position of 2,3-dihydro-1H-inden-1-amine would create a second chiral center in addition to the one at C1, leading to the possibility of four stereoisomers.

Studies on related 2-aminoindan derivatives have demonstrated clear stereoselectivity in their interactions with monoamine transporters. For instance, in the case of 4-hydroxy-2-di-n-propylaminoindan, the R-isomer is more potent as a dopaminergic agent than the S-isomer. nih.gov This highlights that the spatial arrangement of substituents is crucial for optimal interaction with the dopamine receptor.

The stereochemistry at the benzylic amine is also known to be a key factor for the activity of many centrally acting compounds. For monoamine transporters, there is often a preference for one enantiomer over the other. For example, while NET and DAT preferentially transport (S)-norepinephrine, SERT shows a preference for the (R)-enantiomer. chemistrysteps.com This differential stereoselectivity among transporters underscores the subtle structural nuances that govern ligand recognition and function.

| Compound | α2A | α2B | α2C |

|---|---|---|---|

| 2-Aminoindan (2-AI) | 134 | 211 | 41 |

| 5-Methoxy-2-aminoindan (5-MeO-AI) | 670 | 1050 | 1230 |

| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | 670 | 1050 | 1230 |

| 5,6-Methylenedioxy-2-aminoindan (MDAI) | 480 | 840 | 980 |

Conformational Analysis and its Correlation with Ligand-Target Interactions

The three-dimensional conformation of 2-aminoindan derivatives is a key factor in their interaction with biological targets. The rigid five-membered ring of the indan (B1671822) nucleus restricts the conformational freedom of the molecule compared to more flexible analogs like amphetamine. This conformational rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a receptor.

Molecular mechanics studies on 2-aminoindans have shown that the five-membered ring can adopt an envelope or a twisted conformation. researchgate.net The position of the amino group, either axial or equatorial, is a critical factor for biological activity. For potent dopamine receptor agonism, it has been predicted that the active enantiomer should have its nitrogen atom in an equatorial position, which places it closer to the plane of the aromatic ring. researchgate.net

The introduction of an ethyl group at the C2 position would likely influence the preferred conformation of the five-membered ring and the orientation of the amino group at C1. The steric bulk of the ethyl group could favor certain puckering modes of the cyclopentane (B165970) ring to minimize steric strain. This, in turn, would affect the dihedral angles between the amino group, the ethyl group, and the aromatic ring, ultimately influencing how the molecule presents itself to the binding site of a protein.

The correlation between the preferred conformation and ligand-target interactions is crucial for understanding the mechanism of action. For instance, the distance and orientation of the nitrogen atom of the amino group relative to the aromatic ring are critical for binding to monoamine transporters and G-protein coupled receptors. Any conformational changes induced by the C2-ethyl substituent would need to be considered in molecular modeling studies to predict the binding mode and affinity of these derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Interpretation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on 2-Ethyl-2,3-dihydro-1H-inden-1-amine derivatives are not available in the literature, QSAR studies on related monoamine oxidase (MAO) inhibitors and monoamine reuptake inhibitors provide a framework for how such models could be developed and interpreted for this class of compounds. nih.govmdpi.com

A typical QSAR study involves calculating a set of molecular descriptors for each compound in a series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates a subset of these descriptors with the observed biological activity (e.g., IC50 or Ki values).

For 2-aminoindan derivatives, QSAR models could be developed to predict their inhibitory activity at DAT, NET, and SERT, or their affinity for various receptor subtypes. The interpretation of such a model would reveal which molecular properties are most important for a particular biological activity. For example, a QSAR model for SERT inhibition might show that activity is positively correlated with a specific electronic descriptor and negatively correlated with a steric descriptor, suggesting that electron-withdrawing groups and smaller substituents in a certain region of the molecule would enhance SERT inhibition.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. These methods generate contour maps that visualize regions in space where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be favorable or unfavorable for activity. Such models would be particularly valuable for understanding the SAR of this compound derivatives, as they could provide detailed insights into the steric and electronic requirements of the binding site and guide the design of new, more potent, and selective analogs.

Computational Chemistry and Molecular Modeling Applications in 2 Ethyl 2,3 Dihydro 1h Inden 1 Amine Research

Molecular Docking Simulations for Ligand-Target Interaction Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-Ethyl-2,3-dihydro-1H-inden-1-amine, docking simulations are employed to understand how it interacts with specific biological targets, such as enzymes or receptors. This method helps in identifying key binding interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, which are crucial for the molecule's biological activity.

The process involves placing the 3D structure of the ligand (this compound) into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, typically expressed in kcal/mol, with lower values indicating a more favorable interaction. While specific docking studies for this compound are not extensively detailed in publicly available literature, the methodology is widely applied to analogous aminoindane derivatives to explore their potential as inhibitors of neurotransmitter transporters or other neurological targets. For instance, studies on similar compounds often reveal critical interactions between the primary amine group of the ligand and acidic residues like aspartate within the receptor's active site.

Table 1: Illustrative Molecular Docking Parameters Note: This table represents typical data generated from molecular docking simulations and is for illustrative purposes, as specific studies on this compound are not available.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

|---|---|---|---|

| Monoamine Transporter | -8.5 | ASP-79, PHE-320 | Hydrogen Bond, Pi-Pi Stacking |

| Acetylcholinesterase | -7.2 | TRP-84, GLU-199 | Hydrophobic, Hydrogen Bond |

| NMDA Receptor | -9.1 | ASN-616, TYR-779 | Hydrogen Bond, Cation-Pi |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These methods provide valuable information about the distribution of electrons, molecular orbital energies, and the electrostatic potential of this compound. Such calculations are fundamental to predicting the molecule's reactivity and its ability to participate in various chemical reactions and intermolecular interactions.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and more likely to be reactive. The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are essential for understanding non-covalent interactions with a biological target.

Table 2: Predicted Electronic Properties from Quantum Chemical Calculations Note: The values in this table are hypothetical, representing typical outputs from quantum chemical calculations for organic molecules of similar structure.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating capability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 1.9 D | Measures charge polarity and influences solubility |

Molecular Dynamics Simulations to Elucidate Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. MD simulations model the movements and interactions of atoms and molecules, providing insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding.

For a compound like this compound, an MD simulation would typically run for nanoseconds to microseconds, tracking the trajectory of the ligand within the protein's binding pocket. Key analyses include calculating the Root Mean Square Deviation (RMSD) to assess the stability of the complex and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. These simulations can confirm the persistence of key interactions found in docking and reveal the role of water molecules in mediating the binding. This detailed understanding of binding dynamics is crucial for the rational design of more potent and selective molecules.

Pharmacokinetic Property Prediction (Absorption, Distribution, Metabolism, Excretion)

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions are vital in early-stage research to identify compounds with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures. For this compound, various computational models can estimate properties that govern its behavior in the body.

These models use the molecule's structure to calculate physicochemical properties like lipophilicity (logP), solubility, and molecular weight, which are then used to predict outcomes such as gastrointestinal absorption and blood-brain barrier (BBB) permeability. For instance, compliance with frameworks like Lipinski's Rule of Five is often assessed to gauge a compound's "drug-likeness" and potential for oral bioavailability.

Table 3: Predicted ADME Properties for this compound Note: These values are generated from computational prediction tools and serve as an estimation of the compound's pharmacokinetic profile.

| ADME Property | Predicted Value/Classification | Implication for Drug Development |

|---|---|---|

| Molecular Weight | 161.25 g/mol | Complies with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | 2.8 | Good balance for permeability and solubility |

| Water Solubility | Moderately Soluble | Affects absorption and formulation |

| GI Absorption | High | Likely to be well-absorbed orally |

| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for CNS activity |

| CYP2D6 Inhibitor | Probable | Potential for drug-drug interactions |

In Silico Screening and Virtual Library Design for Novel Derivatives

In silico screening, or virtual screening, is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific drug target. Starting with a known active scaffold like this compound, researchers can design virtual libraries of novel derivatives by systematically modifying its chemical structure.

These virtual libraries can then be screened against a target protein using high-throughput molecular docking. This process allows for the rapid exploration of the structure-activity relationship (SAR), identifying which chemical modifications enhance binding affinity or improve selectivity. The most promising candidates identified through this process can then be prioritized for chemical synthesis and experimental testing, significantly streamlining the discovery of new and improved therapeutic agents.

Future Directions and Emerging Research Avenues for 2 Ethyl 2,3 Dihydro 1h Inden 1 Amine

Exploration of Novel Biological Targets and Polypharmacology

While initial interest in inden-1-amine derivatives may have been focused on specific pathways, the future of research lies in broadening the scope of biological inquiry. The exploration of novel targets and the potential for polypharmacology—the ability of a single compound to interact with multiple targets—are critical next steps.

Derivatives of the core indene (B144670) and indenamine structure have shown activity against a range of biological targets, suggesting that 2-Ethyl-2,3-dihydro-1H-inden-1-amine could serve as a versatile scaffold. For instance, various indazole derivatives have been investigated for their antitumor properties, targeting pathways involved in cell proliferation and apoptosis. nih.govresearchgate.netmdpi.com Specifically, certain compounds have been shown to inhibit Bcl2 family members and affect the p53/MDM2 pathway. nih.govresearchgate.net Furthermore, other related structures, such as 2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives, have demonstrated potent inhibitory effects on TNF-α, indicating potential applications in treating inflammatory conditions like inflammatory bowel disease (IBD). nih.gov A series of novel (E)-N'-(2,3-dihydro-1H-inden-1-ylidene) benzohydrazides were identified as potent inhibitors of Lysine-specific demethylase 1 (LSD1), a target in cancer therapy. nih.gov

This evidence supports a research strategy focused on screening this compound and its analogues against a diverse panel of receptors, enzymes, and ion channels. This approach could uncover unexpected therapeutic applications and reveal polypharmacological profiles that may be beneficial for complex diseases where hitting a single target is insufficient.

Table 1: Potential Biological Targets for Indenamine Scaffolds Based on Analogue Research

| Target Class | Specific Example(s) | Potential Therapeutic Area |

|---|---|---|

| Enzymes | Lysine-specific demethylase 1 (LSD1) nih.gov | Oncology |

| Cytokines | Tumor necrosis factor-alpha (TNF-α) nih.gov | Inflammatory Diseases |

| Apoptosis Regulators | Bcl2 family, p53/MDM2 pathway nih.govresearchgate.net | Oncology |

Integration of Advanced Synthetic Technologies (e.g., Flow Chemistry, Automated Synthesis)

Traditional batch synthesis methods can be time-consuming, difficult to scale, and may pose safety risks, especially when handling hazardous intermediates. nih.gov The integration of advanced synthetic technologies like flow chemistry and automated synthesis offers a transformative approach to producing this compound and its derivatives.

Flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes or microreactors, provides numerous advantages. nih.govjst.org.in These include superior control over reaction parameters like temperature and pressure, enhanced safety due to the small reaction volumes, and improved reproducibility. nih.gov This technology is particularly well-suited for multistep syntheses and for reactions involving unstable intermediates, which can be generated and consumed in situ without isolation. nih.gov The application of flow chemistry could enable a more efficient and scalable synthesis of the indenamine core and facilitate the rapid production of a library of analogues for screening. nih.govresearchgate.net

Automated synthesis platforms can further accelerate the drug discovery process. researchgate.net These systems, which combine robotics with chemical synthesis hardware, can perform numerous reactions in parallel with minimal human intervention. researchgate.net This allows for the rapid creation of compound libraries, which is essential for exploring structure-activity relationships (SAR). researchgate.net By integrating automated synthesis with purification and analysis, researchers can significantly shorten the cycle time from compound design to biological testing. researchgate.netnih.gov

Table 2: Comparison of Synthetic Methodologies for Amine Synthesis

| Feature | Traditional Batch Synthesis | Flow Chemistry | Automated Synthesis |

|---|---|---|---|

| Scalability | Often challenging | Readily scalable | High-throughput for small quantities |

| Safety | Higher risk with hazardous reagents | Enhanced safety, small volumes nih.gov | Contained systems improve safety nih.gov |

| Reproducibility | Variable | High | High |

| Speed | Slow, sequential | Fast, continuous process jst.org.in | Rapid parallel synthesis researchgate.net |

| Control | Limited control over exotherms | Precise temperature/pressure control nih.gov | Programmed control of parameters |

Leveraging Artificial Intelligence and Machine Learning in Compound Design and Optimization

For this compound, AI and ML can be applied in several ways:

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel analogues based on their chemical structure. preprints.org This allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources.

De Novo Design: Generative AI models can design entirely new molecules based on desired properties. preprints.org By learning from existing chemical data, these algorithms can propose novel indenamine derivatives that are optimized for potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) properties.

Synthesis Optimization: AI can also be used to optimize reaction conditions and predict the outcomes of chemical reactions. technologynetworks.com This can help chemists develop more efficient and robust synthetic routes for the target compounds. technologynetworks.comnih.gov

Development of this compound Analogues as Chemical Probes for Biological Systems

To fully understand the mechanism of action of a bioactive compound, it is essential to identify its direct biological targets and study its interactions within a cellular context. Chemical probes are powerful tools designed for this purpose. rsc.org Developing analogues of this compound as chemical probes represents a significant future research direction.

A chemical probe is typically created by modifying the parent compound to include a reporter group (like a fluorophore or biotin) or a reactive group (like a photo-affinity label) while retaining its biological activity. nih.gov These modifications allow for the visualization, isolation, and identification of the compound's binding partners.

Potential strategies for developing probes from the this compound scaffold include:

Affinity-Based Probes: Attaching a biotin (B1667282) tag would allow for the pulldown and identification of target proteins using affinity chromatography and mass spectrometry.

Fluorescent Probes: Incorporating a fluorescent dye would enable the visualization of the compound's subcellular localization and its interactions with targets using advanced microscopy techniques.

Photo-Affinity Probes: Introducing a photoreactive group, such as a diazirine, would allow for the covalent cross-linking of the probe to its target protein upon UV irradiation, facilitating unambiguous target identification. mdpi.com

The development of such probes would be invaluable for validating biological targets, elucidating mechanisms of action, and exploring the broader biological roles of this class of compounds. rsc.orgnih.gov

常见问题

Q. What are the optimal synthetic routes for 2-Ethyl-2,3-dihydro-1H-inden-1-amine, and how can purity be validated?

Methodological Answer: The synthesis typically involves multi-step organic reactions. A common approach is:

Starting Material : Begin with indene derivatives (e.g., 2-aminoindan) .

Ethylation : Introduce the ethyl group via Friedel-Crafts alkylation or nucleophilic substitution.

Reduction : Reduce unsaturated bonds using catalysts like Pd/C or NaBH₄ .

Purification : Employ recrystallization or column chromatography for >95% purity .

Q. Validation :

- Purity : Use HPLC (≥99% purity threshold) and melting point analysis.

- Structural Confirmation : ¹H/¹³C NMR (e.g., δ ~2.5 ppm for ethyl-CH₂) and FT-IR (N-H stretch at ~3300 cm⁻¹) .

| Synthetic Method | Yield (%) | Purity (HPLC) | Key Characterization |

|---|---|---|---|

| Friedel-Crafts route | 65–70 | 98.5% | NMR, MS |

| Reductive amination | 55–60 | 97.8% | IR, X-ray diffraction |

Q. How can researchers assess the stability and solubility of this compound in experimental settings?

Methodological Answer:

- Stability : Conduct accelerated degradation studies under varying pH (1–12), temperature (4–60°C), and light exposure. Monitor decomposition via LC-MS over 30 days .

- Solubility : Use shake-flask method in solvents (e.g., water, DMSO). Hydrochloride salts enhance aqueous solubility (e.g., 25 mg/mL in H₂O at 25°C) .

Q. Key Data :

- Thermal Stability : Decomposition onset at 180°C (TGA).

- pH Sensitivity : Stable in pH 4–8; degradation >20% at pH <2 .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound derivatives in neurological studies?

Methodological Answer : Derivatives act as monoamine oxidase B (MAO-B) inhibitors , critical in neurotransmitter metabolism.

- In Vitro Assays : Use recombinant MAO-B enzymes; measure IC₅₀ via fluorometric assays (e.g., kynuramine oxidation) .

- Neuroprotection : Assess dopamine preservation in SH-SY5Y cells under oxidative stress (H₂O₂ model).

Q. Contradictions :

- Substituent Effects : Ethyl groups may reduce MAO-B affinity vs. fluoro/methoxy analogs (IC₅₀: 50 nM vs. 10 nM) .

- Species Variability : Rat vs. human MAO-B inhibition differs by ~2-fold .

Q. How can researchers resolve contradictions in bioactivity data across structural analogs?

Methodological Answer :

- Comparative QSAR : Model substituent effects (e.g., Hammett σ values for electron-withdrawing groups).

- Crystallography : Resolve binding modes via X-ray structures (e.g., SHELX refinement ).

- Meta-Analysis : Pool data from analogs (e.g., 5-fluoro, 5-bromo) to identify trends in IC₅₀ and selectivity .

| Analog | MAO-B IC₅₀ (nM) | Selectivity (MAO-B/MAO-A) |

|---|---|---|

| 2-Ethyl | 50 | 25 |

| 5-Fluoro | 10 | 50 |

| 5-Methoxy | 15 | 40 |

Q. What strategies enable enantioselective synthesis of this compound?

Methodological Answer :

Q. How can spectroscopic data be interpreted to confirm structural integrity?

Methodological Answer :

- NMR :

- ¹H NMR: Ethyl group protons (δ 1.2–1.4 ppm, triplet; δ 2.4–2.6 ppm, quartet).

- ¹³C NMR: Quaternary carbons at δ 120–140 ppm (aromatic ring) .

- MS : Molecular ion peak at m/z 161.24 (C₁₁H₁₅N⁺) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。